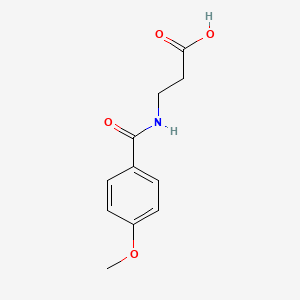

3-(4-Methoxybenzamido)propanoic acid

説明

3-(4-Methoxybenzamido)propanoic acid (CAS: 121428-49-7) is a substituted propanoic acid derivative featuring a 4-methoxybenzamido group attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol. The compound is synthesized via N-acylation of propanoic acid derivatives, as exemplified in the preparation of structurally related ethyl esters through reductive amination and Suzuki coupling reactions . It is commercially available as a research chemical, typically at ≥95% purity, and is utilized in pharmacological and synthetic chemistry studies .

特性

IUPAC Name |

3-[(4-methoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKWDNRHJJLROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzamido)propanoic acid typically involves the reaction of 4-methoxybenzoic acid with β-alanine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods: Industrial production of 3-(4-Methoxybenzamido)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 3-(4-Methoxybenzamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-(4-Hydroxybenzamido)propanoic acid.

Reduction: Formation of 3-(4-Methoxyphenylamino)propanoic acid.

Substitution: Formation of various substituted benzamido derivatives.

科学的研究の応用

3-(4-Methoxybenzamido)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-Methoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzamido group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

4-Chloro-3-(4-methoxybenzamido)benzoic Acid

- Structure : Incorporates a chloro substituent on the benzoic acid ring and retains the 4-methoxybenzamido group.

- Implications: The chloro group enhances lipophilicity and may improve binding affinity to hydrophobic targets.

3-(4-Hydroxyphenyl)propanoic Acid

3-(4-Methoxybenzoyl)propionic Acid

- Structure : Features a benzoyl (carbonyl) group instead of the benzamido (amide) linkage.

Functional Group Variations

3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic Acid

- Structure: Contains a propenamido spacer between the aromatic ring and propanoic acid.

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid

- Structure: Substitutes the methoxybenzamido group with a sulfamoylphenylamino moiety.

- Implications : The sulfonamide group introduces strong hydrogen-bonding and electrostatic interactions, making it suitable for enzyme inhibition (e.g., carbonic anhydrase) .

Physicochemical Properties

*LogP values estimated based on substituent contributions.

生物活性

3-(4-Methoxybenzamido)propanoic acid (CAS No. 121428-49-7), a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, particularly focusing on neuroprotection and metabolic regulation.

Chemical Structure and Properties

The chemical structure of 3-(4-Methoxybenzamido)propanoic acid is characterized by a propanoic acid backbone with a methoxy-substituted benzamide moiety. Its molecular formula is , and it has a molecular weight of 225.23 g/mol. The compound's solubility and stability are critical for its biological activity, influencing its absorption and distribution in biological systems.

Research indicates that 3-(4-Methoxybenzamido)propanoic acid exhibits multiple mechanisms of action:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. It may modulate pathways involved in apoptosis and inflammation, thereby preserving neuronal integrity .

- Antioxidant Activity : Its ability to scavenge free radicals suggests that it plays a role in reducing oxidative damage within cells. This property is particularly relevant in the context of conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress is prevalent .

- Metabolic Regulation : Preliminary studies suggest that it may act as an agonist for nuclear receptors such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor delta (PPARδ), which are involved in lipid metabolism and insulin sensitivity .

In Vitro Studies

In vitro studies have demonstrated that 3-(4-Methoxybenzamido)propanoic acid can inhibit the generation of reactive oxygen species (ROS) in neuronal cell lines, thus providing a protective effect against neurotoxicity induced by various stressors such as hydrogen peroxide .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. For example, administration of 3-(4-Methoxybenzamido)propanoic acid in rodent models of neurodegeneration resulted in improved cognitive function and reduced markers of oxidative stress in the brain .

Case Studies

- Neuroprotective Study : A study involving the administration of this compound to mice subjected to induced oxidative stress showed significant preservation of neuronal function compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors .

- Metabolic Impact Study : In a metabolic syndrome model, treatment with 3-(4-Methoxybenzamido)propanoic acid led to improved insulin sensitivity and lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 225.23 g/mol |

| Mechanism of Action | Neuroprotection, Antioxidant |

| Potential Applications | Neurodegenerative diseases, Metabolic disorders |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。